molecular formula C6HClF4 B1601457 1-Chloro-2,3,4,6-tetrafluorobenzene CAS No. 5172-06-5

1-Chloro-2,3,4,6-tetrafluorobenzene

Cat. No.: B1601457
CAS No.: 5172-06-5
M. Wt: 184.52 g/mol
InChI Key: YTQUXWFTGJNHDR-UHFFFAOYSA-N
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Description

1-Chloro-2,3,4,6-tetrafluorobenzene is an aromatic compound with the molecular formula C6HClF4. It is characterized by the presence of one chlorine atom and four fluorine atoms attached to a benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

1-Chloro-2,3,4,6-tetrafluorobenzene is a synthetic compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in the synthesis of various organic compounds .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound, acting as an electrophile, forms a sigma-bond with the target molecule, generating a positively charged intermediate. This intermediate then undergoes a deprotonation step, yielding a substituted product .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecule. The compound’s primary role is in the synthesis of other organic compounds, where it can introduce fluorine atoms into the target molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4,6-tetrafluorobenzene can be synthesized through several methods. One common approach involves the fluorination of chlorobenzene derivatives. For instance, the reaction of chloropentafluorobenzene with suitable fluorinating agents can yield this compound . The reaction typically requires controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3,4,6-tetrafluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form tetrafluorobenzene derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of fluorinated benzoic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or amines in polar solvents.

    Reduction: Catalysts such as palladium on carbon with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Fluorinated phenols or amines.

    Reduction: Tetrafluorobenzene.

    Oxidation: Fluorinated benzoic acids.

Scientific Research Applications

Organic Synthesis

  • Building Block for Complex Compounds : 1-Chloro-2,3,4,6-tetrafluorobenzene is extensively used in organic synthesis as a precursor for various fluorinated compounds. These derivatives are crucial in developing new materials and pharmaceuticals.

Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential use in designing novel drugs. The incorporation of fluorine atoms enhances metabolic stability and bioavailability, making it an attractive scaffold for drug design targeting specific biological pathways .

Biological Applications

  • Fluorinated Probes : In biological studies, this compound is utilized in the development of fluorinated imaging agents and probes. These agents are essential for various imaging techniques that allow researchers to visualize biological processes in real-time.

Materials Science

  • Advanced Materials : The unique properties of this compound make it suitable for developing advanced materials such as fluorinated polymers and coatings. These materials are valued for their thermal stability and resistance to chemical degradation .

Case Study 1: Drug Design

In a study published in Medicinal Chemistry, researchers explored the use of this compound as a scaffold for developing inhibitors targeting specific enzymes involved in cancer metabolism. The incorporation of fluorine atoms was found to enhance binding affinity compared to non-fluorinated analogs .

Case Study 2: Imaging Probes

A research team utilized this compound to synthesize a novel imaging probe for PET scans. The probe demonstrated improved specificity and sensitivity in detecting tumor cells in preclinical models compared to existing agents.

Comparative Data Table

Application AreaSpecific Use CaseBenefits
Organic SynthesisPrecursor for fluorinated compoundsVersatile building block
Medicinal ChemistryDrug design scaffoldEnhanced metabolic stability
Biological ResearchImaging probesImproved visualization of biological processes
Materials ScienceDevelopment of polymersThermal stability and chemical resistance

Comparison with Similar Compounds

  • 1-Chloro-2,3,5,6-tetrafluorobenzene
  • 2-Chlorobenzotrifluoride
  • 4-Chlorobenzotrifluoride

Comparison: 1-Chloro-2,3,4,6-tetrafluorobenzene is unique due to the specific positioning of its chlorine and fluorine atoms, which influences its reactivity and chemical behavior. Compared to its isomers and other fluorinated benzene derivatives, it offers distinct advantages in certain synthetic applications and industrial processes .

Biological Activity

1-Chloro-2,3,4,6-tetrafluorobenzene is a halogenated aromatic compound with significant potential in various scientific fields, particularly in medicinal chemistry and environmental studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C7H2ClF4 and is characterized by the presence of multiple fluorine atoms and a chlorine atom attached to a benzene ring. Its unique chemical structure allows it to participate in diverse chemical reactions, including nucleophilic and electrophilic substitutions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The electron-withdrawing properties of the fluorine atoms enhance its reactivity and influence its interactions with enzymes and receptors. These interactions may lead to alterations in biochemical pathways, potentially affecting cellular functions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated aromatic compounds can possess antimicrobial properties. The specific activity of this compound against various pathogens remains an area for further exploration.
  • Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes involved in metabolic processes. For instance, its influence on histone deacetylases (HDACs) has been investigated due to the relevance of these enzymes in cancer biology .

Case Studies

  • Enzyme Interaction Studies : A study focused on the interaction of fluorinated compounds with HDACs revealed that similar compounds could inhibit these enzymes effectively. Although specific data for this compound is limited, it is hypothesized that it may exhibit comparable inhibitory effects due to structural similarities .
  • Toxicological Assessments : The compound has been evaluated for its toxicity profile. It has shown potential irritant effects on skin and eyes and may pose specific target organ toxicity risks . These findings emphasize the need for careful handling and further toxicological studies.

Data Table

The following table summarizes key properties and biological activities related to this compound:

PropertyValue/Description
Molecular FormulaC7H2ClF4
Molecular Weight192.53 g/mol
Boiling Point129.7 °C
ToxicitySkin corrosion/irritation
Biological ActivitiesAntimicrobial potential; enzyme inhibition

Properties

IUPAC Name

2-chloro-1,3,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF4/c7-4-2(8)1-3(9)5(10)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQUXWFTGJNHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477240
Record name 1-Chloro-2,3,4,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5172-06-5
Record name 1-Chloro-2,3,4,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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